molecular formula C12H9ClO2S2 B071861 Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate CAS No. 175202-88-7

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate

Cat. No. B071861
M. Wt: 284.8 g/mol
InChI Key: NJFQCQSYIJGCNG-UHFFFAOYSA-N
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Description

“Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate” is a chemical compound with the empirical formula C12H9ClO2S . It is a solid substance . This compound is part of a class of molecules known as thiophene derivatives, which have been the subject of significant interest due to their potential biological activity .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate” includes a thiophene ring, a carboxylate group, and a chlorophenyl group . The thiophene ring is a five-membered heterocycle containing one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate”, can undergo various chemical reactions. For instance, they can participate in condensation reactions, such as the Gewald and Paal–Knorr reactions .


Physical And Chemical Properties Analysis

“Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate” is a solid substance . Its molecular weight is 252.72 .

Future Directions

Thiophene derivatives, including “Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate”, continue to be a topic of interest in medicinal chemistry due to their potential biological activity . Future research may focus on synthesizing new thiophene derivatives and investigating their biological activities.

properties

IUPAC Name

methyl 4-(4-chlorophenyl)sulfanylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S2/c1-15-12(14)10-6-16-7-11(10)17-9-4-2-8(13)3-5-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQCQSYIJGCNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381198
Record name Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate

CAS RN

175202-88-7
Record name Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-(4-chlorophenylsulfanyl)thiophene-3-carboxylic acid (1.0 g), sodium hydrogen carbonate (1.6 g), iodomethane (2.3 mL) and N,N-dimethylformamide (10 mL) was stirred was stirred at 40° C. for 5 hours. The mixture was cooled to room temperature, diluted with water (100 mL) and the aqueous phase extracted with ethyl acetate. The combined organic extract was dried over magnesium sulfate and concentrated under reduced pressure to afford the title compound as a yellow oil (1.0 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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